Eadb-fubinaca, chemically known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This compound is part of a broader category of substances known as novel psychoactive substances (NPS), which are designed to mimic the effects of existing drugs while evading legal restrictions. Eadb-fubinaca is structurally related to other synthetic cannabinoids, such as ADB-FUBINACA and AMB-FUBINACA, and is often encountered in illicit drug markets.
Eadb-fubinaca was first identified in the early 2010s and has been classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptors in the brain, particularly CB1 and CB2 receptors, leading to effects similar to those of delta-9-tetrahydrocannabinol, the active component of cannabis. The classification of Eadb-fubinaca falls under the category of synthetic cannabinoids, which are often grouped based on their structural features and pharmacological activity, specifically their ability to bind to cannabinoid receptors .
The synthesis of Eadb-fubinaca typically involves several key steps that include the formation of the indazole core and subsequent modifications to introduce the fluorobenzyl group and the carboxamide functionality.
The synthesis can be optimized using various reagents and solvents to enhance yield and purity, often monitored through techniques such as thin-layer chromatography or high-performance liquid chromatography .
Eadb-fubinaca has a complex molecular structure characterized by its indazole core linked to a fluorobenzyl group through an amide bond. The molecular formula is C21H23N4O2F, with a molecular weight of approximately 383.1878 g/mol.
Key structural features include:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Eadb-fubinaca undergoes various chemical reactions that can modify its structure or lead to metabolic transformations:
These reactions are significant for understanding its metabolic pathways and potential toxicity .
Eadb-fubinaca exerts its psychoactive effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2. Upon binding to these receptors:
The pharmacodynamics of Eadb-fubinaca suggest a high binding affinity compared to natural cannabinoids, which may contribute to its potency and associated risks .
Eadb-fubinaca is typically a white crystalline solid at room temperature. Its solubility profile indicates that it is more soluble in organic solvents compared to water.
Key chemical properties include:
Analytical methods such as gas chromatography-mass spectrometry are commonly used for detection and quantification in biological samples .
The ongoing research into synthetic cannabinoids like Eadb-fubinaca highlights the need for comprehensive studies on their effects, metabolism, and long-term health implications .
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8